![molecular formula C16H19N3O3 B2365691 N-(tert-butyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 921785-95-7](/img/structure/B2365691.png)
N-(tert-butyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
The compound “N-(tert-butyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a tert-butyl group, a methoxy group, a phenyl group, and a carboxamide group .
Molecular Structure Analysis
The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility . The tert-butyl group exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .Chemical Reactions Analysis
Tert-butyl groups have been used in a variety of chemical reactions. For example, tert-butyl nitrite has been used as a co-catalyst in efficient aerobic oxidation of primary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, N-tert-Butylbenzamide has a molecular weight of 177.24 g/mol .Scientific Research Applications
- Application : Researchers have explored the use of adsorption and oxidation combined processes to remove MTBE from contaminated sites. Materials like zeolite and activated carbon are commonly employed. The combined approach enhances removal efficiency by addressing the limitations of single technologies .
- Method : An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported. The reaction sequence involves solvent-free condensation and reduction starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
Environmental Remediation: Adsorption and Oxidation Combined Process
Synthetic Chemistry: One-Pot Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)17-15(21)14-12(22-4)10-13(20)19(18-14)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHBTBQNFDEMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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